REACTION_CXSMILES
|
[OH-:1].[K+].CCCCCC.[CH3:9][CH:10]([CH2:15][C:16](N)=[O:17])[CH2:11][CH2:12][CH2:13][CH3:14].N>C(O)C>[CH3:9][CH:10]([CH2:15][C:16]([OH:17])=[O:1])[CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCC)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this preparation 2 ml
|
Type
|
CUSTOM
|
Details
|
The ethanol solvent is then removed by evaporation under vacuum
|
Type
|
ADDITION
|
Details
|
the residue poured into 100 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted three times with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[K+].CCCCCC.[CH3:9][CH:10]([CH2:15][C:16](N)=[O:17])[CH2:11][CH2:12][CH2:13][CH3:14].N>C(O)C>[CH3:9][CH:10]([CH2:15][C:16]([OH:17])=[O:1])[CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCC)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this preparation 2 ml
|
Type
|
CUSTOM
|
Details
|
The ethanol solvent is then removed by evaporation under vacuum
|
Type
|
ADDITION
|
Details
|
the residue poured into 100 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted three times with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[K+].CCCCCC.[CH3:9][CH:10]([CH2:15][C:16](N)=[O:17])[CH2:11][CH2:12][CH2:13][CH3:14].N>C(O)C>[CH3:9][CH:10]([CH2:15][C:16]([OH:17])=[O:1])[CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCC)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this preparation 2 ml
|
Type
|
CUSTOM
|
Details
|
The ethanol solvent is then removed by evaporation under vacuum
|
Type
|
ADDITION
|
Details
|
the residue poured into 100 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted three times with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[K+].CCCCCC.[CH3:9][CH:10]([CH2:15][C:16](N)=[O:17])[CH2:11][CH2:12][CH2:13][CH3:14].N>C(O)C>[CH3:9][CH:10]([CH2:15][C:16]([OH:17])=[O:1])[CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCC)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this preparation 2 ml
|
Type
|
CUSTOM
|
Details
|
The ethanol solvent is then removed by evaporation under vacuum
|
Type
|
ADDITION
|
Details
|
the residue poured into 100 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted three times with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |